3-(Ethoxycarbonyl)hex-5-enoate
CAS No.: 917955-69-2
Cat. No.: VC16901705
Molecular Formula: C9H13O4-
Molecular Weight: 185.20 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 917955-69-2 | 
|---|---|
| Molecular Formula | C9H13O4- | 
| Molecular Weight | 185.20 g/mol | 
| IUPAC Name | 3-ethoxycarbonylhex-5-enoate | 
| Standard InChI | InChI=1S/C9H14O4/c1-3-5-7(6-8(10)11)9(12)13-4-2/h3,7H,1,4-6H2,2H3,(H,10,11)/p-1 | 
| Standard InChI Key | CJEQZKBVYNVAQI-UHFFFAOYSA-M | 
| Canonical SMILES | CCOC(=O)C(CC=C)CC(=O)[O-] | 
Introduction
Structural and Chemical Characteristics of 3-(Ethoxycarbonyl)hex-5-enoate
Molecular Architecture
The molecular structure of 3-(ethoxycarbonyl)hex-5-enoate (C₉H₁₄O₄) comprises a hex-5-enoate backbone substituted with an ethoxycarbonyl group (-COOEt) at the third carbon. The double bond between carbons 5 and 6 introduces rigidity and influences reactivity, enabling participation in conjugate addition and cyclization reactions. The ester moiety enhances solubility in organic solvents such as dichloromethane and toluene, while the α,β-unsaturated system facilitates Michael additions and Diels-Alder reactions .
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key functional groups:
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¹H NMR: The ethoxy group appears as a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂). The vinylic protons resonate at δ 5.3–5.8 ppm, split into multiplet patterns due to coupling with adjacent protons. 
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¹³C NMR: The carbonyl carbons of the ester and enoate groups resonate at δ 165–175 ppm, while the olefinic carbons appear at δ 120–135 ppm . 
Synthetic Methodologies
NHC-Catalyzed Annulations
N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful strategy for synthesizing 3-(ethoxycarbonyl)hex-5-enoate derivatives. The homoenolate pathway, involving β-carbon activation of α,β-unsaturated aldehydes, enables [3 + 2] and [4 + 2] annulations with electrophilic partners like isatins or α-ketoesters (Table 1) .
Table 1. NHC-Catalyzed Syntheses of 3-(Ethoxycarbonyl)hex-5-enoate Analogues
Key advancements include:
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Dual Activation Strategies: Cooperative catalysis using NHCs and Lewis acids (e.g., Sc(OTf)₃, Mg(OTf)₂) enhances enantioselectivity by coordinating electrophiles and stabilizing transition states. For instance, the reaction of β-substituted crotonaldehydes (53) with α-ketophosphonates (56) under oxidative conditions yields δ-lactones (57) with 90–98% ee . 
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Dynamic Kinetic Resolution: Racemic β-halo α-keto esters (31) undergo asymmetric annulation via NHC/B9 catalysis, achieving high stereocontrol (90–98% ee) and enabling access to chiral γ-butyrolactones (33) . 
Challenges in Regioselectivity
Competing γ- and γ′-regioselectivity arises in substrates with multiple enolizable positions. Liu et al. addressed this by modifying salicylaldehyde precursors with electron-withdrawing groups, favoring γ-site activation and yielding quaternary stereocenters . For example, bulky β-aryl substituents in enals (22) suppress undesired [4 + 2] pathways, directing reactivity toward [3 + 2] annulations (dr = 5:1–12:1) .
Physicochemical and Biological Properties
Stability and Reactivity
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Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming substituted derivatives. 
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Cyclopropanation: Reaction with diazo compounds generates bicyclic structures, useful in natural product synthesis . 
Bioactivity
Derivatives of 3-(ethoxycarbonyl)hex-5-enoate exhibit promising pharmacological profiles:
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Anticancer Activity: Spirocyclic oxindoles (21) derived from β-aryl enals inhibit tumor cell proliferation, with IC₅₀ values of 2–10 μM against breast cancer lines . 
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Antiviral Potential: Maremycin B, synthesized via a five-step sequence from spirocyclic oxindole (21), shows efficacy against HIV-1 (EC₅₀ = 0.8 μM) . 
Applications in Medicinal Chemistry
Lactone-Based Therapeutics
δ-Lactones (46, 49) synthesized from 3-(ethoxycarbonyl)hex-5-enoate precursors demonstrate antibacterial and antiviral activities. For example, compounds 57 inhibit Pseudomonas aeruginosa biofilm formation (MIC = 8–16 μg/mL) .
Spirocyclic Scaffolds
Spiroxindoles (21, 23) serve as privileged structures in drug discovery, mimicking natural alkaloids. Modifications at C3′ and C4 positions modulate selectivity toward serotonin receptors (5-HT₂A: Ki = 15 nM) .
Future Directions
Advances in NHC catalysis and computational modeling will address current limitations, such as poor yields with alkyl-substituted enals (16, R² = n-Pr). Emerging strategies include:
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Photoredox-NHC Synergy: Merging NHC activation with light-driven processes could enable C–H functionalization of inert substrates. 
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Machine Learning-Guided Optimization: Predictive models for catalyst selection may improve enantioselectivity in dynamic kinetic resolutions. 
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